molecular formula C6H14ClNO B1400741 trans-3-Hydroxy-4-methylpiperidine hydrochloride CAS No. 374794-74-8

trans-3-Hydroxy-4-methylpiperidine hydrochloride

Cat. No.: B1400741
CAS No.: 374794-74-8
M. Wt: 151.63 g/mol
InChI Key: GZSCYLJBBWUCBZ-KGZKBUQUSA-N
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Description

trans-3-Hydroxy-4-methylpiperidine hydrochloride (CAS 374794-74-8) is a versatile chiral piperidine building block prized in medicinal chemistry and pharmaceutical research. Its core value lies in its structure, which serves as a critical scaffold for investigating and developing novel opioid receptor ligands . Scientific studies on structurally analogous 3,4-disubstituted piperidines have demonstrated that this specific stereochemistry is essential for potent antagonist activity at μ, κ, and δ opioid receptors . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules to explore structure-activity relationships (SAR), particularly how modifications to the piperidine core influence a compound's efficacy, selectivity, and functional activity (agonist vs. antagonist) at opioid targets . The mechanism of action for derivatives of this scaffold involves competitive binding at opioid receptors, often functioning as pure antagonists that block receptor activation without eliciting a functional response themselves . This makes it a valuable chemical tool for probing opioid receptor function and for the design of potential therapeutics for conditions such as addiction, gastrointestinal motility disorders, and depression . The compound is available for research and development purposes, and it is strictly for Research Use Only, not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-methylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSCYLJBBWUCBZ-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation and Functionalization of Pyridone Derivatives

One prominent method involves hydrogenating pyridone derivatives to obtain the core piperidine structure, followed by hydroxylation and methylation:

  • Starting Material: 3-Pyridone
  • Process:
    • Hydrogenation under high pressure (4-6 MPa) over rhodium catalysts at 80-100°C yields 3-hydroxy piperidine.
    • The hydroxy piperidine is then protected with Boc groups or other protecting groups.
    • Functionalization at the 4-position with methyl groups is achieved via alkylation or methylation reactions, often using methyl iodide or methyl triflate under basic conditions.
    • Final deprotection yields trans-3-Hydroxy-4-methylpiperidine, which is then converted to its hydrochloride salt through treatment with hydrochloric acid.

Research Findings:
This method is advantageous due to the high selectivity and the environmentally friendly nature of catalytic hydrogenation, eliminating the need for hazardous reagents like lithium aluminum hydride. It also offers high yields (~55-82%) and purity (>95%) when optimized.

Preparation via Alkylation of 4-Methylpiperidine

Another approach involves the alkylation of 4-methylpiperidine with suitable electrophiles:

  • Step 1: Synthesis of 4-methylpiperidine via cyclization of appropriate precursors such as N-methyl-2-piperidone derivatives.
  • Step 2: Hydroxylation at the 3-position can be achieved through oxidation using reagents like m-CPBA or via radical hydroxylation methods.
  • Step 3: The hydroxylated intermediate is then converted to the hydrochloride salt by treatment with HCl in a suitable solvent.

Research Findings:
This route is straightforward and utilizes readily available starting materials, with yields often exceeding 80%. The hydroxylation step's regioselectivity is critical and can be optimized via radical or electrophilic hydroxylation conditions.

Synthesis from N-Substituted Pyrrolidines or Piperidines

A third method involves constructing the piperidine ring via nucleophilic substitution and ring closure:

  • Step 1: Starting from N-substituted pyrrolidines, ring expansion reactions are performed.
  • Step 2: Hydroxylation at the 3-position is achieved through oxidation or hydroboration-oxidation sequences.
  • Step 3: Methylation at the 4-position is performed using methylating agents such as methyl iodide or dimethyl sulfate.
  • Step 4: Final salt formation with hydrochloric acid yields the target compound.

Research Findings:
This method allows for stereoselective synthesis, favoring the trans-isomer, and offers yields around 70-85%. It is particularly useful when specific stereochemistry is desired.

Notes on Research Findings:

  • The patent CN104402800A describes a multi-step synthesis involving dehydration, hydroxylation, and salt formation, emphasizing mild reaction conditions and high purity.
  • The WO2004043921A1 patent highlights an improved process for preparing 4-aryl-3-hydroxymethylpiperidines, adaptable for hydroxylation at the 3-position.
  • The CN105439939B patent details a route involving hydrogenation of pyridone derivatives, aligning with the catalytic hydrogenation method described above.
  • The US5227379A patent discusses synthesis from arecoline derivatives, offering an alternative route via alkaloid precursors.

Chemical Reactions Analysis

Types of Reactions: trans-3-Hydroxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1.1 Precursor in Drug Synthesis

Trans-3-hydroxy-4-methylpiperidine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. For instance, it is a precursor for paroxetine, an SSRI that is effective in treating major depressive disorder and obsessive-compulsive disorder .

1.2 Development of Novel Therapeutics

Recent studies have investigated the compound's potential as a building block for designing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties or reduce side effects. Research has focused on synthesizing derivatives that may exhibit improved efficacy or specificity for certain biological targets, particularly in the context of mental health treatments .

Biochemical Research Applications

2.1 Protein Degradation Studies

This compound is utilized in research related to protein degradation pathways. It is part of the toolkit for developing protein degraders that can selectively target and eliminate specific proteins within cells, which has implications for treating diseases caused by protein misfolding or overexpression .

2.2 Mechanistic Studies in Cellular Signaling

The compound has been employed in studies investigating cellular signaling pathways, particularly those involving AMP-activated protein kinase (AMPK). AMPK plays a critical role in cellular energy homeostasis, and compounds like this compound can serve as indirect activators, providing insights into metabolic regulation and potential therapeutic strategies for metabolic disorders .

Case Studies and Research Findings

4.1 Case Study: Synthesis of Paroxetine

In one notable study, this compound was synthesized as an intermediate for paroxetine production. The process involved several steps, including the reaction of p-fluorobenzaldehyde with various reagents to yield high-purity paroxetine precursors, demonstrating the compound's importance in pharmaceutical manufacturing .

4.2 Case Study: AMPK Activation

Another research project explored the activation of AMPK using derivatives of this compound. The findings suggested that modifications to the piperidine structure could enhance AMPK activation, providing a pathway for developing new treatments for obesity and type 2 diabetes .

Mechanism of Action

The mechanism of action of trans-3-Hydroxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding to receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: cis-3-Hydroxy-4-methylpiperidine Hydrochloride

The cis isomer shares the same molecular formula (C₆H₁₄ClNO) but differs in the spatial arrangement of substituents. Stereochemical variations significantly influence physicochemical properties and biological activity. For example:

  • Solubility and Reactivity : The trans configuration may exhibit lower polarity compared to cis, affecting solubility in aqueous media.
  • Biological Activity : Piperidine derivatives often show stereospecific interactions with enzymes or receptors, making trans and cis isomers pharmacologically distinct .
Property trans-3-Hydroxy-4-methylpiperidine HCl cis-3-Hydroxy-4-methylpiperidine HCl
CAS Number 176966-88-4 or 955028-85-0 Not explicitly provided
Molecular Weight 151.635 g/mol Likely identical
Configuration trans cis

Substituted Piperidines with Functional Group Variations

a) trans-3-Methyl-4-piperidinol Hydrochloride (CAS 955028-91-8)
  • Structure : Similar backbone but with a methyl group at the 3-position and hydroxyl at the 4-position.
  • Molecular Weight: ~166.6 g/mol (estimated from formula C₆H₁₄ClNO).
  • Applications : Used in synthetic chemistry; the positional swap of substituents may alter hydrogen-bonding capacity and reactivity compared to trans-3-Hydroxy-4-methylpiperidine HCl .
b) trans-4-Methoxypiperidin-3-ol Hydrochloride (CAS 2055841-02-4)
  • Structure : Methoxy group at the 4-position instead of methyl.
  • Enhanced electron-donating effects could influence reactivity in nucleophilic substitutions .

Fluorinated Analogues: Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

  • Structure : Difluoro groups at the 3-position and a methoxycarbonyl group at the 4-position.
  • Molecular Weight : Higher (~239.6 g/mol) due to fluorine and carboxylate groups.
  • Applications : Fluorine atoms improve metabolic stability and bioavailability, making this compound valuable in drug development .
Property trans-3-Hydroxy-4-methylpiperidine HCl Methyl 3,3-Difluoropiperidine-4-carboxylate HCl
Functional Groups -OH, -CH₃ -F₂, -COOCH₃
Molecular Weight 151.635 g/mol ~239.6 g/mol
Key Applications Not specified Drug synthesis

Piperidines with Alternative Substituents

a) 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
  • Structure : Bulky diphenylmethoxy group at the 4-position.
  • Molecular Weight : 303.83 g/mol .
  • Contrasts: Higher molecular weight and lipophilicity due to aromatic groups. Limited safety data; acute toxicity noted but lacks specific LD₅₀ values .
b) 3-Methylpiperidin-4-ol Hydrochloride (CAS 7583-53-1)
  • Structure : Methyl at the 3-position and hydroxyl at the 4-position.
  • Similarity Score : 0.93 compared to trans-3-Hydroxy-4-methylpiperidine HCl .
  • Key Difference : Substituent positions affect ring conformation and intermolecular interactions.

Key Research Findings and Data Gaps

Physicochemical Properties

  • Data on melting/boiling points, solubility, and stability for trans-3-Hydroxy-4-methylpiperidine HCl are unavailable .
  • Analogues like 4-(Diphenylmethoxy)piperidine HCl also lack detailed combustion, vapor pressure, and biodegradability data .

Regulatory Status

    Biological Activity

    trans-3-Hydroxy-4-methylpiperidine hydrochloride is a piperidine derivative that has garnered attention in biological research due to its potential therapeutic applications, particularly in neuropharmacology and other medical fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C₆H₁₄ClNO
    • Molecular Weight : Approximately 151.64 g/mol
    • Appearance : White solid, soluble in water

    The compound features a hydroxyl group at the third position and a methyl group at the fourth position of the piperidine ring, which significantly influences its biological properties and interactions with various molecular targets.

    The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in biological systems. The hydroxyl and methyl groups enhance its binding affinity, allowing it to modulate the function of these targets effectively. Key mechanisms include:

    • Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
    • Enzyme Modulation : It can affect enzyme activity, potentially altering metabolic processes within cells.

    Biological Activity Overview

    Research indicates that this compound exhibits significant biological activities, including:

    Comparative Analysis with Similar Compounds

    To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

    Compound NameStructure FeaturesUnique Properties
    1-PiperidinylpropanolPiperidine ring with propanol side chainPotential analgesic properties
    4-HydroxypiperidineHydroxyl group at position 4Different pharmacological profile
    3-HydroxypiperidineHydroxyl group at position 3May exhibit different central nervous system effects

    This compound is distinctive due to the combination of both hydroxyl and methyl groups at specific positions on the piperidine ring, which may confer unique biological activities compared to these similar compounds.

    Case Studies and Research Findings

    • Neuropharmacological Studies : Research has demonstrated that piperidine derivatives can exhibit various effects on neurotransmitter systems. For example, studies indicate that modifications in piperidine structures can lead to significant changes in their binding affinities and biological activities .
    • Therapeutic Applications : The compound has been explored for its potential in treating conditions such as anxiety and depression through modulation of neurotransmitter systems. In vitro studies have shown promising results regarding its efficacy in influencing serotonin and dopamine pathways .
    • Antiviral Research : Although specific studies on this compound's antiviral capabilities are scarce, related compounds have demonstrated antiviral activity against various pathogens, suggesting a potential avenue for further exploration .

    Q & A

    Q. What are the validated analytical methods for quantifying trans-3-Hydroxy-4-methylpiperidine hydrochloride in pharmaceutical formulations?

    Methodological Answer: Reverse-phase HPLC with UV detection is widely used. A validated method employs a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) , a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer (pH adjusted) and methanol (70:30 v/v) , and detection at 207 nm . Calibration curves should demonstrate linearity (e.g., r² ≥ 0.999) across a range of 1–10 µg·mL⁻¹. Recovery studies (low, medium, high concentrations) with ≤2% RSD ensure accuracy and precision. Acidic dye spectrophotometry is an alternative but less specific .

    Q. How can researchers safely handle and store this compound in laboratory settings?

    Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:

    • Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion .
    • Store at -20°C in airtight containers under inert gas (e.g., nitrogen) for stability ≥5 years .
    • For spills, neutralize with inorganic absorbents and dispose via hazardous waste protocols .

    Q. What spectroscopic techniques are suitable for structural elucidation of this compound?

    Methodological Answer:

    • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in piperidine rings) and DEPT-135 for carbons .
    • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and hydrochloride (2400–2600 cm⁻¹) functional groups .
    • High-resolution MS : Verify molecular weight (e.g., [M+H]⁺ = theoretical ± 2 ppm) .

    Advanced Research Questions

    Q. How can impurity profiling of this compound be performed using pharmacopeial standards?

    Methodological Answer:

    • Use USP/EP reference standards (e.g., methylated or halogenated piperidine analogs) to identify process-related impurities .
    • Chromatographic conditions: Symmetry C18 column , gradient elution with 0.1% trifluoroacetic acid in water/acetonitrile , and detection at 210–230 nm . Calculate impurity percentages via relative retention times and peak area ratios (≤0.1% threshold for ICH Q3A compliance) .

    Q. What experimental strategies resolve tautomeric or stereochemical inconsistencies in this compound derivatives?

    Methodological Answer:

    • Dynamic NMR : Monitor enol-oxo tautomerism at variable temperatures (e.g., 25–60°C) .
    • X-ray crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., CCDC deposition) .
    • Chiral HPLC : Separate enantiomers with a Chiralpak AD-H column and hexane/ethanol (90:10) mobile phase .

    Q. How should researchers validate HPLC methods for this compound under ICH Q2(R1) guidelines?

    Methodological Answer:

    • Linearity : 5–120% of target concentration, r² ≥ 0.995 .
    • Accuracy : Spiked recovery (98–102%) across three levels .
    • Precision : Intraday/interday RSD ≤2% .
    • Robustness : Test pH (±0.2), flow rate (±0.1 mL·min⁻¹), and column temperature (±5°C) variations .

    Q. What computational approaches predict the metabolic stability of this compound analogs?

    Methodological Answer:

    • Molecular docking : Screen cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using AutoDock Vina .
    • QSAR models : Correlate logP, polar surface area, and H-bond donors with microsomal half-life (t½) .
    • In silico metabolism : Predict phase I/II metabolites with software like Schrödinger’s ADMET Predictor .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    trans-3-Hydroxy-4-methylpiperidine hydrochloride
    Reactant of Route 2
    trans-3-Hydroxy-4-methylpiperidine hydrochloride

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.